AM966
Overview
Description
AM966 is a selective, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor. This compound has shown significant potential in inhibiting lysophosphatidic acid-stimulated intracellular calcium release, making it a valuable tool in scientific research, particularly in the fields of pharmacology and biochemistry .
Preparation Methods
The synthesis of AM966 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a biphenyl acetic acid derivative.
Introduction of functional groups: The core structure is then modified by introducing a chlorophenyl group and an isoxazole ring.
Final modifications:
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories using standard organic synthesis techniques.
Chemical Reactions Analysis
AM966 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AM966 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the role of lysophosphatidic acid type 1 receptors in various physiological and pathological processes.
Biochemistry: The compound is used to investigate intracellular calcium signaling pathways.
Mechanism of Action
AM966 exerts its effects by selectively antagonizing the lysophosphatidic acid type 1 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, this compound inhibits lysophosphatidic acid-stimulated intracellular calcium release, which in turn affects downstream signaling pathways such as the extracellular signal-regulated kinase pathway .
Comparison with Similar Compounds
AM966 is unique in its high selectivity and potency for the lysophosphatidic acid type 1 receptor. Similar compounds include:
AM095: Another lysophosphatidic acid type 1 receptor antagonist, but with different pharmacokinetic properties.
Ki16425: A non-selective antagonist that targets multiple lysophosphatidic acid receptors.
Debio-0719: A selective antagonist for lysophosphatidic acid type 1 and type 3 receptors.
Compared to these compounds, this compound offers higher selectivity for the lysophosphatidic acid type 1 receptor, making it a valuable tool for studying specific receptor-mediated processes.
Properties
IUPAC Name |
2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQTWEWAPUCDDZ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153758 | |
Record name | AM-966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-19-4 | |
Record name | AM-966 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-966 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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